molecular formula C14H9ClO3 B2614326 5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde CAS No. 297139-30-1

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde

Cat. No.: B2614326
CAS No.: 297139-30-1
M. Wt: 260.67
InChI Key: CBYBEYFLXVDUHZ-UHFFFAOYSA-N
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Description

“5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde” is a chemical compound. The exact properties and applications of this specific compound are not widely documented in the literature .

Scientific Research Applications

Antioxidant Potential

A study described the synthesis of novel chalcone derivatives from a reaction involving furan-2-carbonyl compounds, demonstrating potential antioxidant properties. The synthesized compounds showed significant in vitro antioxidant activity, comparable to standard antioxidants. Molecular docking and ADMET studies further supported their potential as effective antioxidants (Prabakaran, Manivarman, & Bharanidharan, 2021).

Antimicrobial Activity

Research on furan-2-carbaldehyde derivatives explored their transformation into morpholines and carbonothioyl morpholines. The antimicrobial testing of these compounds identified several with high activity against C. neoformans, highlighting their potential for developing new antimicrobial agents (Matiichuk et al., 2021).

Chemosensor Applications

Crown-containing arylimines synthesized from hydroxy and nitro-substituted furan-2-carbaldehydes were studied for their complexing properties with alkali and alkali-earth metal ions. These compounds served as fluorescent chemosensors, indicating potential utility in detecting Mg2+, Ca2+, and Ba2+ through changes in their absorption and emission spectra (Dubonosov et al., 2008).

Biorefining and Chemical Synthesis

The role of furan-2-carbaldehydes in green chemistry was highlighted through their use as C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This process, facilitated by ligand-free photocatalytic C–C bond cleavage, showcases the application of furan derivatives in sustainable chemical synthesis (Yu et al., 2018).

Properties

IUPAC Name

5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO3/c15-11-4-1-10(2-5-11)3-7-13(17)14-8-6-12(9-16)18-14/h1-9H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYBEYFLXVDUHZ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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